molecular formula C18H15FN2O B14203719 Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- CAS No. 916480-79-0

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)-

Cat. No.: B14203719
CAS No.: 916480-79-0
M. Wt: 294.3 g/mol
InChI Key: INGAOYLJLKSLCA-UHFFFAOYSA-N
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Description

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is a chemical compound characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives .

Scientific Research Applications

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-chlorophenyl)-
  • Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-bromophenyl)-
  • Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-iodophenyl)-

Uniqueness

Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its halogenated analogs .

Properties

CAS No.

916480-79-0

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

IUPAC Name

(2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H15FN2O/c1-11-9-12(2)21-17-10-14(5-8-16(17)20-11)18(22)13-3-6-15(19)7-4-13/h3-8,10H,9H2,1-2H3

InChI Key

INGAOYLJLKSLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)F)N=C(C1)C

Origin of Product

United States

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